PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a molecular formula of C19H17NO4 This compound is notable for its unique structure, which includes a benzofuran moiety, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .
Scientific Research Applications
PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to PROPYL 5-(1-BENZOFURAN-2-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE include:
- Propyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate
- Propyl 4-[(2-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-isopropylphenoxy)acetyl)amino]benzoate
Uniqueness
What sets this compound apart from these similar compounds is the presence of the morpholine ring, which can significantly influence its chemical properties and biological activities. This unique structure may enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
propyl 5-(1-benzofuran-2-carbonylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H24N2O5/c1-2-11-29-23(27)18-15-17(7-8-19(18)25-9-12-28-13-10-25)24-22(26)21-14-16-5-3-4-6-20(16)30-21/h3-8,14-15H,2,9-13H2,1H3,(H,24,26) |
InChI Key |
PFKPSSAOMBOXIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.